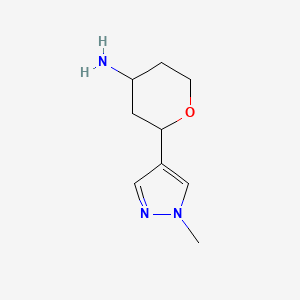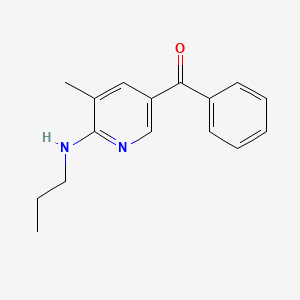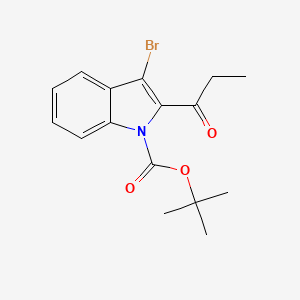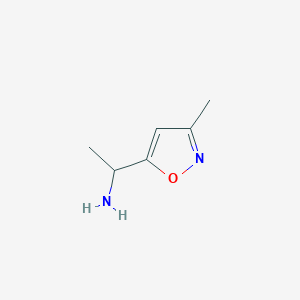
N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with various functional groups, including a chloro-substituted aromatic ring, a formyl group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route might involve the following steps:
Formation of the aromatic ring: The aromatic ring with the chloro and methoxy substituents can be synthesized through electrophilic aromatic substitution reactions.
Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent such as DMF and POCl3.
Acetamide formation: The final step involves the reaction of the substituted aromatic compound with tert-butylamine and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Various substituted aromatic compounds depending on the nucleophile used
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and methoxy groups could play a role in binding to active sites, while the chloro group might influence the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
N-(tert-Butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Lacks the chloro substituent, which may affect its reactivity and applications.
N-(tert-Butyl)-2-(5-chloro-2-methoxyphenoxy)acetamide: Lacks the formyl group, potentially altering its chemical properties and biological activity.
N-(tert-Butyl)-2-(5-chloro-4-formylphenoxy)acetamide: Lacks the methoxy group, which could influence its solubility and reactivity.
Uniqueness
N-(tert-Butyl)-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the chloro, formyl, and methoxy groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C14H18ClNO4 |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
N-tert-butyl-2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)16-13(18)8-20-12-6-10(15)9(7-17)5-11(12)19-4/h5-7H,8H2,1-4H3,(H,16,18) |
InChIキー |
ZODHLVGUYBIUGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C(=C1)Cl)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15230571.png)
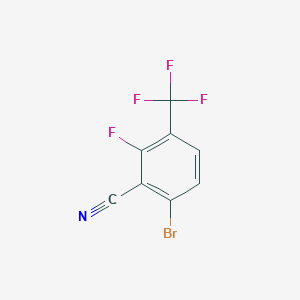


![3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15230614.png)
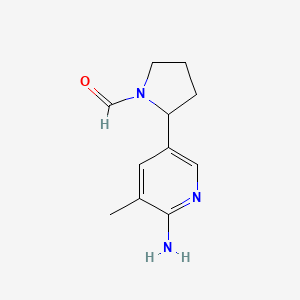
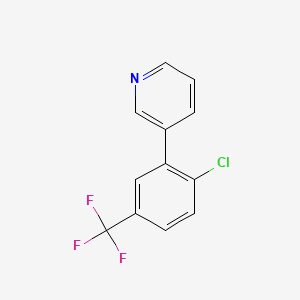
![2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15230638.png)
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15230643.png)
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)
